3-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6,7-dihydro-5H-1-benzofuran-4-one
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Overview
Description
3-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6,7-dihydro-5H-1-benzofuran-4-one, also known as EF-1502, is a novel small molecule compound that has been developed for its potential therapeutic applications. It is a benzofuranone derivative that has shown promising results in various preclinical studies. EF-1502 has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 3-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6,7-dihydro-5H-1-benzofuran-4-one is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has also been found to inhibit the activity of HDACs, leading to changes in gene expression. In addition, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6,7-dihydro-5H-1-benzofuran-4-one is its relatively simple synthesis method. This makes it easy to produce in large quantities for use in lab experiments. This compound has also been found to be stable under various conditions, making it suitable for use in different experimental settings.
One of the limitations of this compound is its relatively low solubility in water. This can make it difficult to use in certain experimental settings. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on 3-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6,7-dihydro-5H-1-benzofuran-4-one. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another potential direction is the further elucidation of the mechanism of action of this compound, which could lead to the development of more specific and effective drugs.
In addition, the potential neuroprotective properties of this compound could be further explored. This compound has been found to protect neurons from damage in various in vitro and in vivo models. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
This compound is a novel small molecule compound that has shown promising results in various preclinical studies. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a potential candidate for the development of new drugs. While there are still some limitations to its use in lab experiments, the future looks bright for the research on this compound.
Synthesis Methods
The synthesis of 3-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6,7-dihydro-5H-1-benzofuran-4-one involves the reaction of 3-ethoxypyrrolidine with 4-hydroxybenzaldehyde followed by a cyclization reaction in the presence of a Lewis acid catalyst. The final product is obtained after purification using column chromatography. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
3-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6,7-dihydro-5H-1-benzofuran-4-one has been extensively studied for its potential therapeutic applications. Its anti-inflammatory properties have been demonstrated in various in vitro and in vivo studies. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
This compound has also been found to possess anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This makes it a potential candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
3-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6,7-dihydro-5H-1-benzofuran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-19-10-6-7-16(8-10)15(18)11-9-20-13-5-3-4-12(17)14(11)13/h9-10H,2-8H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOPWMCROGEART-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)C2=COC3=C2C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)C2=COC3=C2C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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